molecular formula C19H25ClN4O3S B11334803 1-[(4-chlorobenzyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]piperidine-4-carboxamide

1-[(4-chlorobenzyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]piperidine-4-carboxamide

Cat. No.: B11334803
M. Wt: 424.9 g/mol
InChI Key: FDKDAHZTHXXSRG-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a chlorophenyl group, a methanesulfonyl group, and an imidazole moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a chlorophenyl group using a suitable chlorinating agent.

    Attachment of the Methanesulfonyl Group: The methanesulfonyl group is introduced through a sulfonylation reaction, typically using methanesulfonyl chloride in the presence of a base.

    Incorporation of the Imidazole Moiety: The final step involves the attachment of the imidazole group to the piperidine ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to reduce the imidazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and imidazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C19H25ClN4O3S

Molecular Weight

424.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-(3-imidazol-1-ylpropyl)piperidine-4-carboxamide

InChI

InChI=1S/C19H25ClN4O3S/c20-18-4-2-16(3-5-18)14-28(26,27)24-11-6-17(7-12-24)19(25)22-8-1-10-23-13-9-21-15-23/h2-5,9,13,15,17H,1,6-8,10-12,14H2,(H,22,25)

InChI Key

FDKDAHZTHXXSRG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCCCN2C=CN=C2)S(=O)(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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